trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride

Description

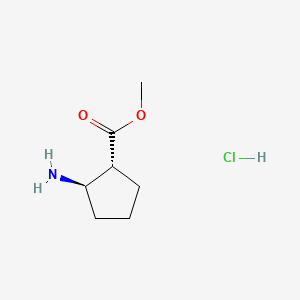

trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 119993-55-4) is a cyclopentane-derived chiral compound featuring a methyl ester group at the 1-position and an amino group at the 2-position in a trans-configuration. This stereochemical arrangement confers rigidity to the molecule, making it valuable in medicinal chemistry as a precursor for bioactive molecules or as a building block for peptidomimetics. The hydrochloride salt enhances its stability and solubility in polar solvents, facilitating its use in synthetic workflows.

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

methyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |

InChI Key |

KXQFCNYQRWIKML-KGZKBUQUSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1N.Cl |

Canonical SMILES |

COC(=O)C1CCCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, a cyclopentane derivative, is subjected to a series of reactions to introduce the amino and carboxylate ester groups.

Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

Catalysts: Using catalysts to accelerate the reactions and improve efficiency.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Alkyl halides and acyl halides are often used in substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Reduced derivatives with modified functional groups.

Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride is used as a building block in the synthesis of complex organic molecules.

Catalysis: It is employed in catalytic reactions to facilitate the formation of specific products.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor.

Protein Interaction Studies: It is utilized to study interactions between proteins and small molecules.

Medicine:

Drug Development: this compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.

Pharmacological Research: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

Chemical Manufacturing: The compound is used in the production of various chemicals and intermediates.

Material Science: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may modulate the activity of receptors by binding to their ligand-binding sites.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2-amino group in 119993-55-4 may exhibit distinct steric and electronic effects compared to the 3-amino isomer (Methyl 3-aminocyclopentanecarboxylate), influencing reactivity and solubility .

- Ester Group : Methyl esters (119993-55-4) are generally less lipophilic than ethyl esters (102522-32-7), which may affect membrane permeability .

Physicochemical and Application Comparison

| Property | 119993-55-4 | 102522-32-7 | 19878-18-3 |

|---|---|---|---|

| Solubility | High in water (HCl salt) | Moderate (ethyl ester, HCl salt) | Low (linear, neutral) |

| Stability | Stable under inert conditions | Hydrolytically sensitive (ester) | Prone to oxidation (amine) |

| Applications | Pharmaceutical intermediate | Polymer crosslinking agent | Peptide synthesis spacer |

Research Findings :

- Pharmaceutical Utility : The trans-configuration in 119993-55-4 is critical for mimicking peptide turn structures, a feature exploited in protease inhibitor design .

- Industrial Use: Ethyl 6-aminohexanoate (19878-18-3) is utilized in polyamide synthesis due to its linear flexibility and amine-ester reactivity .

Biological Activity

trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride is a compound that has garnered attention in the fields of organic synthesis and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, pharmacological profiling, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 179.64 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester, contributing to its solubility and stability in biological environments. The hydrochloride form enhances its pharmacokinetic properties, making it suitable for various applications in pharmaceuticals.

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects and interact with neurotransmitter systems. Its structural similarities to other amino acids indicate potential roles in protein synthesis and neurotransmitter modulation.

Key Findings:

- Binding Affinity: Initial investigations into its binding affinity reveal potential interactions with receptors involved in neurotransmission, similar to other aminocyclopentane derivatives.

- Mechanism of Action: Although specific mechanisms remain under investigation, the compound may influence central nervous system activity, warranting further studies to elucidate its pharmacological profile.

Interaction Studies

Interaction studies are crucial for understanding the biological activity of this compound. These studies typically assess the compound's affinity for various receptors and enzymes.

| Study Type | Findings |

|---|---|

| Radiolabeled Binding | Indicated potential binding to neurotransmitter receptors. |

| Enzyme Interaction | Suggested involvement in metabolic pathways, though details are limited. |

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes some notable analogs:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1398534-59-2 | Amino group at position 3 | Potentially different pharmacological properties due to position |

| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | Four-membered ring structure | Smaller ring size may affect biological activity |

| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | Six-membered ring structure | Larger ring may influence binding affinity |

This comparison highlights how variations in structure can lead to significant differences in biological activity and application potential.

Case Studies

Several case studies have explored the pharmacological implications of this compound:

- Neuroprotective Effects: A study indicated that the compound could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

- Receptor Interaction: Research demonstrated that the compound interacts with specific neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic avenues for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.